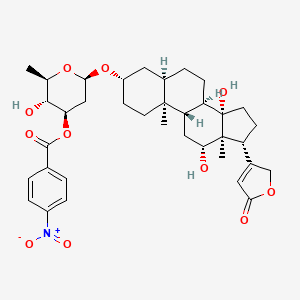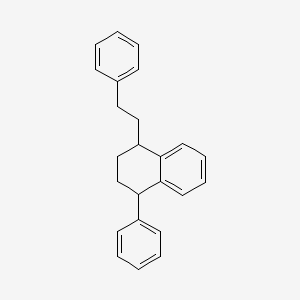
Selenium(6+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenium (VI) Standard, commonly referred to as Se +6 @ 100 micrograms per milliliter, is a chemical compound used extensively in various scientific and industrial applications. This compound is typically packaged in four 25 milliliter bottles, ensuring ease of use and accurate measurement. Selenium, with an oxidation state of +6, is a crucial element in many biochemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Selenium (VI) Standard involves the dissolution of selenium dioxide (SeO2) in water, followed by careful adjustment of the pH to stabilize the selenium in its +6 oxidation state. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability and purity of the solution.
Industrial Production Methods
Industrial production of Selenium (VI) Standard involves large-scale synthesis using high-purity selenium dioxide and ultrapure water. The process includes rigorous quality control measures to ensure the consistency and accuracy of the final product. The solution is then packaged in sterile, airtight bottles to prevent contamination and degradation.
Chemical Reactions Analysis
Types of Reactions
Selenium (VI) undergoes various chemical reactions, including:
Oxidation: Selenium (VI) can be further oxidized under specific conditions.
Reduction: It can be reduced to lower oxidation states, such as Selenium (IV) or elemental selenium.
Substitution: Selenium (VI) can participate in substitution reactions, where it replaces other elements in compounds.
Common Reagents and Conditions
Common reagents used in reactions with Selenium (VI) include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2). The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving Selenium (VI) include selenium dioxide (SeO2), elemental selenium (Se), and various selenium-containing compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Selenium (VI) Standard is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a standard for calibration in analytical techniques such as atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS).
Biology: Studied for its role in biological systems, particularly in the context of selenium’s essential functions in enzymes and antioxidant defense mechanisms.
Medicine: Investigated for its potential therapeutic effects, including its role in cancer prevention and treatment.
Industry: Utilized in the production of glass, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which Selenium (VI) exerts its effects involves its interaction with biological molecules and enzymes. Selenium (VI) can be incorporated into selenoproteins, which play critical roles in antioxidant defense and redox regulation. The molecular targets of Selenium (VI) include various enzymes and proteins that require selenium for their activity.
Comparison with Similar Compounds
Similar Compounds
Selenium (IV) Standard: Another common form of selenium used in research and industry, with a lower oxidation state.
Selenium Sulfide: Used in medicinal and cosmetic applications, particularly in anti-dandruff shampoos.
Selenocysteine: An amino acid that incorporates selenium, essential for the function of certain enzymes.
Uniqueness
Selenium (VI) is unique due to its high oxidation state, which imparts distinct chemical properties and reactivity compared to other forms of selenium. Its stability and solubility in water make it particularly useful for analytical and industrial applications.
Conclusion
Selenium (VI) Standard, Se +6 @ 100 micrograms per milliliter, is a versatile and valuable compound in scientific research and industrial applications. Its unique chemical properties, stability, and reactivity make it an essential tool for various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
22537-36-6 |
|---|---|
Molecular Formula |
Se+6 |
Molecular Weight |
78.97 g/mol |
IUPAC Name |
selenium(6+) |
InChI |
InChI=1S/Se/q+6 |
InChI Key |
YSJKLKXJUYYVPH-UHFFFAOYSA-N |
Canonical SMILES |
[Se+6] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


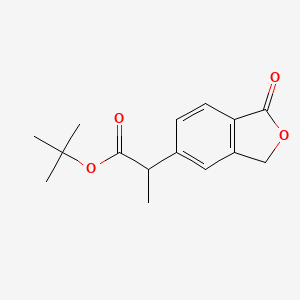
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
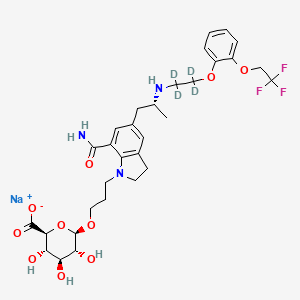
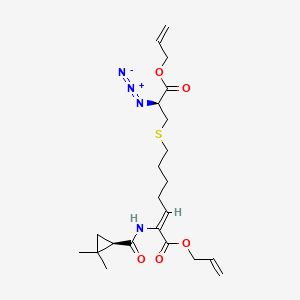

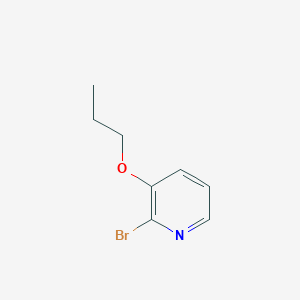
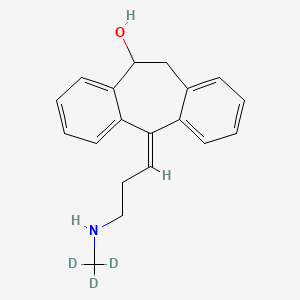

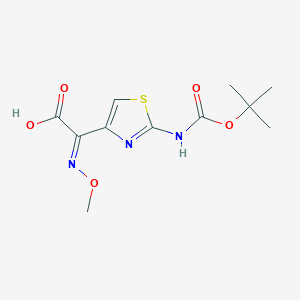
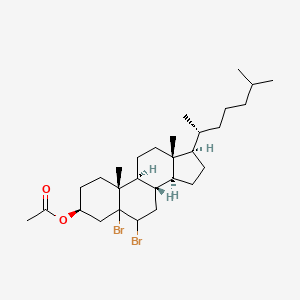
![[(2-Hydroxy-4-methylphenyl)methyl]boronic acid](/img/structure/B13854507.png)

